

# Izorlisib Preclinical Profile and Selectivity

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## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

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**Izorlisib** (CH5132799) is a selective **class I PI3K inhibitor** investigated as a potential anti-cancer agent [1]. The table below summarizes its published inhibitory activity (IC<sub>50</sub>) against key PI3K family members and the mTOR kinase from in vitro assays [1] [2].

Target	IC <sub>50</sub> (nM)	Notes
PI3K $\alpha$ (wild-type)	14	Primary target [1] [2]
PI3K $\alpha$ (H1047R mutant)	5.6	Common oncogenic mutation [1]
PI3K $\alpha$ (E545K mutant)	6.7	Common oncogenic mutation [1]
PI3K $\gamma$	36	[1] [2]
PI3K $\beta$	120	[1] [2]
PI3K $\delta$	500	[1] [2]
mTOR	1,600	(1.6 $\mu$ M); Over 100-fold less potent than for PI3K $\alpha$ [1]
PI3KC2 $\beta$	5,300	(5.3 $\mu$ M); Class II PI3K, minimal inhibition [1]

## Key Preclinical Findings:

- **High Selectivity: Izorlisib** is highly selective for class I PI3Ks, particularly PI3K $\alpha$  and its common oncogenic mutants, over class II PI3Ks, class III PI3Ks (Vps34), and mTOR (over 100-fold selectivity) [1].
- **ATP-Competitive:** The compound binds to the ATP-binding site of the kinase, indicating a competitive mode of inhibition [1].
- **Anti-proliferative Activity:** It has shown superior antiproliferative activity in a panel of 60 tumor cell lines [1].
- **In Vivo Efficacy:** In mouse models, **Izorlisib** administration led to tumor regression and suppressed key effectors in the PI3K pathway (Akt, S6K, S6) [1].

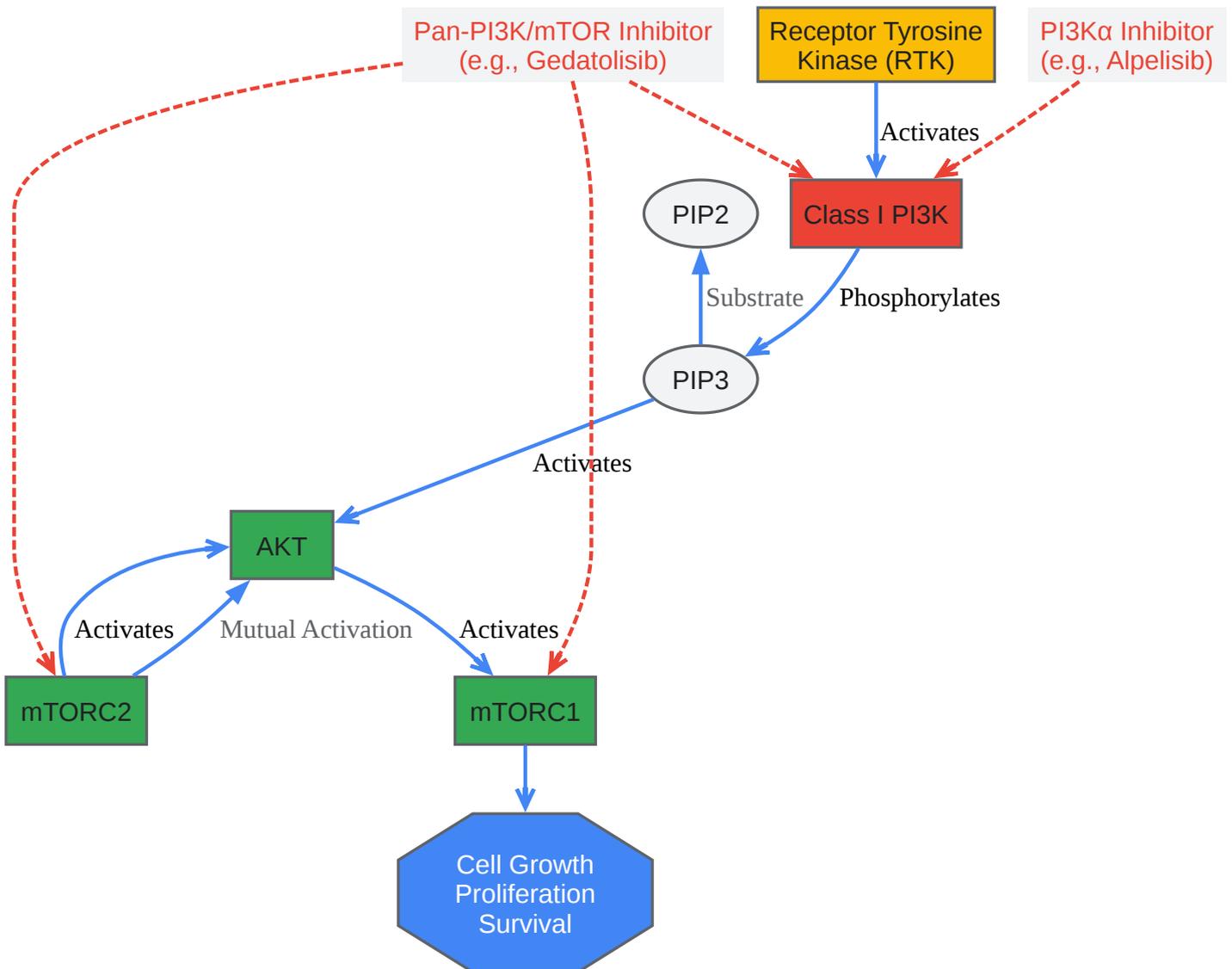
## Key Experimental Protocols for PI3K Inhibitors

To contextualize **Izorlisib** data, here are standard methodologies used to generate the cited experimental data [1]:

- **In Vitro Kinase Assays:** These measure a compound's ability to directly inhibit the enzymatic activity of purified PI3K proteins. Results are expressed as the half-maximal inhibitory concentration (IC50).
- **Cell Proliferation Assays:** Tumor cell lines are cultured and exposed to increasing concentrations of the inhibitor. Cell viability is measured after a set time (e.g., 72 hours) to determine the compound's anti-proliferative IC50.
- **Western Blot Analysis:** Used to confirm target engagement and pathway modulation in cells or tumor tissues. This method detects changes in phosphorylation levels of key pathway components (e.g., AKT, S6) after treatment.
- **In Vivo Xenograft Studies:** Mouse models implanted with human tumor cells are treated with the compound or a control. Tumor volume is measured over time to assess efficacy, and tumor samples are analyzed via Western Blot to confirm pharmacodynamic effects.

## The PI3K Inhibitor Landscape in Breast Cancer

While **Izorlisib** is not approved, understanding the clinical landscape helps benchmark its potential. Several PI3K pathway inhibitors are approved for HR+/HER2- advanced breast cancer (ABC), often used with endocrine therapy like fulvestrant [3] [4] [5].



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The search reveals key clinical strategies [4] [5] [6]:

- **Isoform-Selective Inhibition:** Targeting PI3K $\alpha$  alone (e.g., **Alpelisib**) is an established strategy for tumors with **PI3KCA mutations** [5].
- **Dual PI3K/mTOR Inhibition:** Simultaneously targeting multiple nodes in the pathway (e.g., **Gedatolisib**) is being explored in clinical trials to overcome resistance and achieve more durable

responses [4].

- **Combination Therapies:** PI3K inhibitors are often combined with other agents, such as endocrine therapy (fulvestrant) and CDK4/6 inhibitors (palbociclib), to target multiple cancer growth pathways simultaneously [4].

## Interpretation and Research Outlook

As an investigational agent, **Izorlisib**'s position is not yet defined. Its high selectivity for PI3K $\alpha$  is similar to the approved drug Alpelisib, which may offer a favorable toxicity profile compared to less selective inhibitors [3] [5]. However, the clinical success of Gedatolisib suggests that broader inhibition of the PAM pathway can also be a highly effective strategy [4].

A comprehensive cost-effectiveness analysis for **Izorlisib** would only be possible with data from late-stage clinical trials, which are not available. Such an analysis would need to weigh its price, clinical efficacy (e.g., progression-free survival), and safety profile against other approved and emerging treatments.

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## References

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